molecular formula C12H16N4O B1481629 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2097969-83-8

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1481629
CAS No.: 2097969-83-8
M. Wt: 232.28 g/mol
InChI Key: UVKIESLIEQUEAS-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the imidazo[1,2-b]pyrazole-7-carboxamide class of heterocyclic compounds, a scaffold recognized for its diverse bioactivities and potential as a non-classical isostere of indole, which can improve solubility and metabolic stability . Research into related analogues has demonstrated potent biological effects, including the induction of differentiation and apoptosis in acute myeloid leukemia (AML) cell lines, such as HL-60, at nanomolar concentrations . These compounds can trigger key cellular pathways, such as ERK phosphorylation, and have shown efficacy in reducing immature myeloid-derived suppressor cells (MDSCs) in cancer models, highlighting their potential as candidates for anticancer therapeutics . The specific 1-(cyclobutylmethyl) substitution pattern on the nitrogen atom is a featured modification in related, commercially available research compounds, underscoring its relevance in structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-8-10(11(13)17)12-15(5-6-16(12)14-8)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKIESLIEQUEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C(=O)N)CC3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific kinases, such as spleen tyrosine kinase and Bruton’s tyrosine kinase, which are involved in signaling pathways related to cancer cell proliferation. The compound’s interaction with these kinases leads to the inhibition of their activity, thereby disrupting the signaling pathways that promote cancer cell growth.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it induces apoptosis, or programmed cell death, by activating apoptotic pathways. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of kinases, inhibiting their enzymatic activity. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling pathways that promote cancer cell survival and proliferation. Additionally, the compound has been shown to induce changes in gene expression, further contributing to its anticancer effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for causing adverse effects. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s distribution can also impact its potential for causing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall therapeutic effects.

Biological Activity

1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a compound belonging to the imidazo[1,2-b]pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a unique imidazo[1,2-b]pyrazole core, which is known for its ability to interact with various biological targets. The cyclobutylmethyl and carboxamide groups contribute to its distinct pharmacological properties.

Pharmacological Properties

Research indicates that imidazo[1,2-b]pyrazoles exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of imidazo[1,2-b]pyrazole derivatives in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through various pathways such as the modulation of signaling cascades (e.g., PI3K/Akt and MAPK pathways) .
  • Antimicrobial Effects : Compounds in this class have shown activity against a range of pathogens, including bacteria and fungi. The antimicrobial mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways .
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound may involve:

  • Target Interaction : The compound likely interacts with specific proteins or enzymes involved in disease processes. For instance, it may act as an inhibitor of certain kinases or transcription factors that play pivotal roles in cell proliferation and survival.
  • Cell Signaling Modulation : By modulating key signaling pathways, this compound can influence cellular responses to various stimuli, potentially leading to therapeutic effects in cancer and inflammation .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of various imidazo[1,2-b]pyrazole derivatives, including this compound. Results indicated significant inhibition of cell viability in several cancer cell lines (e.g., breast cancer and leukemia), with IC50 values in the low micromolar range. The study concluded that the compound induces apoptosis through caspase activation .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of imidazo[1,2-b]pyrazole derivatives. The results demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were significantly lower than those for standard antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antimicrobial
6-Methyl-1H-imidazo[1,2-b]pyrazoleStructureAnti-inflammatory
5-(Trifluoromethyl)pyrazole-4-carboxamideStructureAnticancer

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H15_{15}N3_3O2_2
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 2097969-83-8

The compound features a pyrazole ring, which is known for its diverse biological activities. The structural modifications present in this compound contribute to its unique properties and functionalities.

Anticancer Activity

Research has indicated that derivatives of the imidazo[1,2-b]pyrazole scaffold exhibit promising anticancer properties. A study demonstrated that selective functionalization of this scaffold could lead to the synthesis of compounds with enhanced solubility and bioactivity compared to traditional indole-based drugs. Specifically, the substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole resulted in significant improvements in aqueous solubility, which is crucial for drug formulation and efficacy .

Antimicrobial Properties

The imidazo[1,2-b]pyrazole derivatives have been explored for their antimicrobial effects. Compounds with similar structures have demonstrated activity against various bacterial strains, suggesting that 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide may also possess such properties. Further studies are needed to confirm its efficacy and mechanism of action against specific pathogens.

Dye Synthesis

The compound's structural features allow it to be utilized in the synthesis of push-pull dyes. These dyes are characterized by their ability to exhibit strong electronic interactions due to the presence of electron-donating and electron-withdrawing groups within their structure. The selective functionalization methods reported in recent studies enable the creation of novel dye compounds that can be used in various applications, including organic photovoltaics and sensors .

Case Studies and Research Findings

StudyFindings
Selective Functionalization Study Demonstrated improved solubility and bioactivity of imidazo[1,2-b]pyrazole derivatives compared to indoles.
Antimicrobial Activity ResearchSuggested potential antimicrobial properties based on structural similarities with known active compounds.
Dye Synthesis ResearchExplored methods for creating push-pull dyes using functionalized pyrazole scaffolds.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Activity Profiles

Compound Name Substituents Biological Activity Key References
DU325 N-(4-aminophenyl), tert-butyl groups Induces apoptosis in AML cells via ERK1/2 phosphorylation, Bcl-xl induction, and caspase-3 activation .
1-(Cyclopropylmethyl)-6-methyl analogue Cyclopropylmethyl at position 1 Limited activity data; cyclopropyl groups may reduce metabolic stability vs. cyclobutyl .
Ethyl 6-methylsulfanyl-2-phenyl derivative Ethyl ester, methylsulfanyl, phenyl Exhibits π-π interactions in crystal structure; biological activity not fully elucidated .
N-Cyclopropyl-2-(4-fluorophenyl) derivative Cyclopropyl, 4-fluorophenyl Synthesized via multicomponent routes; anticancer activity under investigation .

Mechanistic and Pharmacological Differences

DU325 (N-(4-aminophenyl)-tert-butyl derivative)

  • Mechanism : Triggers differentiation-coupled apoptosis in AML cells by modulating ERK1/2, Akt, and Vav1 pathways. Increases pERK-bright, Bcl-xl-bright, and pAkt-bright cells within 2 hours of treatment .
  • Efficacy: Demonstrates nanomolar potency against HL-60 and primary AML cells, with selectivity for CD7+/CD33+/CD38bright subpopulations .
  • Patent Status : Patented as an anticancer agent (WO2019220155) .

1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

  • Structural Advantage : The cyclobutylmethyl group may improve target binding affinity and pharmacokinetic properties compared to smaller alkyl substituents (e.g., cyclopropylmethyl) due to enhanced hydrophobic interactions .

Ethyl 6-methylsulfanyl-2-phenyl derivative

Structure-Activity Relationship (SAR) Insights

Substituent Effects on Apoptosis Induction: DU325’s 4-aminophenyl group enhances interaction with myeloid cell targets, driving apoptosis via caspase-3 activation . Cyclobutylmethyl vs. Cyclopropylmethyl: Cyclobutyl’s larger ring size may improve metabolic stability and membrane permeability, though direct comparisons are absent in the literature .

Carboxamide vs. Carboxylate Derivatives :

  • Carboxamide derivatives (e.g., DU325) show superior apoptotic activity compared to esterified analogues (e.g., ethyl carboxylates), likely due to improved hydrogen-bonding capacity .

Preparation Methods

Construction of the Imidazo[1,2-b]pyrazole Core

The imidazo[1,2-b]pyrazole nucleus is typically synthesized via cyclization reactions starting from 4-carboxyethyl-5-amino-pyrazole derivatives. For example, dehydration of 4-carboxyethyl-5-amino-pyrazoles using concentrated sulfuric acid induces ring closure to form ethyl imidazo[1,2-b]pyrazole-7-carboxylates. Subsequent hydrolysis yields the corresponding carboxylic acids, which serve as intermediates for further functionalization.

Step Reaction Type Reagents/Conditions Product
1 Dehydration cyclization Concentrated H2SO4, heat Ethyl imidazo[1,2-b]pyrazole-7-carboxylate
2 Hydrolysis Aqueous base or acid Imidazo[1,2-b]pyrazole-7-carboxylic acid

Amide Formation at Position 7

The carboxylic acid intermediate is converted to the carboxamide via coupling with amines. Diphenylphosphoryl azide (DPPA) in DMF is a commonly employed reagent to activate the acid for amide bond formation with the desired amine, in this case, cyclobutylmethylamine.

Step Reaction Type Reagents/Conditions Product
3 Amide coupling DPPA, DMF, cyclobutylmethylamine, room temp to mild heat 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

This method provides acceptable yields and high purity of the amide product.

Reaction Conditions and Optimization

  • Dehydration Step: Requires strong acid (concentrated sulfuric acid) and controlled temperature to avoid side reactions and degradation.
  • Hydrolysis: Mild acidic or basic conditions ensure selective conversion of esters to acids without affecting the heterocyclic core.
  • Amide Coupling: DPPA in DMF is preferred for its efficiency in activating carboxylic acids to form amides with primary amines like cyclobutylmethylamine.
  • Purification: Recrystallization and chromatographic techniques are used to isolate the final product with high purity.

Comparative Table of Preparation Steps

Preparation Step Starting Material Reagents/Conditions Key Considerations Yield Range
Core Cyclization 4-carboxyethyl-5-amino-pyrazole Concentrated H2SO4, heat Control temperature to avoid decomposition Moderate to high
Hydrolysis Ethyl ester intermediate Aqueous acid/base Mild conditions to preserve ring structure High
Amide Formation Carboxylic acid intermediate DPPA, DMF, cyclobutylmethylamine Use excess amine for complete reaction Moderate to high
N-Substitution Imidazo-pyrazole precursor Cyclobutylmethylamine or alkylation reagents Regioselectivity critical Moderate

Research Findings and Considerations

  • The use of DPPA for amide bond formation is well-established in the synthesis of imidazo-pyrazole derivatives, offering good yields and mild reaction conditions.
  • The cyclobutylmethyl substituent can be introduced efficiently via amide coupling, which also allows structural diversification for biological activity optimization.
  • Dehydration cyclization is a critical step requiring precise control to maximize ring closure without side reactions.
  • Alternative catalytic methods (e.g., palladium or copper catalysis) have been explored for similar imidazo-pyrazole systems but are less common for this specific compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

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